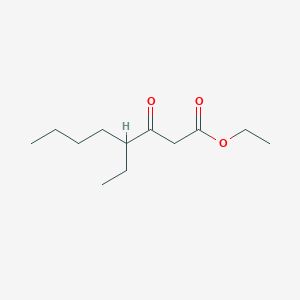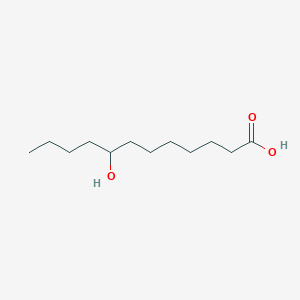
8-Hydroxydodecanoic acid
Overview
Description
8-hydroxylauric acid is a hydroxy fatty acid comprising lauric acid carrying a single hydroxy substituent at position 8. It is a hydroxy fatty acid and a medium-chain fatty acid. It is functionally related to a dodecanoic acid. It is a conjugate acid of an 8-hydroxylaurate.
Scientific Research Applications
Biomarker for Oxidative Stress
8-Hydroxydeoxyguanosine (8-OHdG), a related derivative, has been used as a biomarker to evaluate oxidative stress in various conditions including Parkinson's disease. The urinary levels of 8-OHdG increase with the stage of Parkinson's disease, suggesting its potential as a useful biomarker for evaluating disease progression (Sato, Mizuno, & Hattori, 2005).
Biochemical Analysis Techniques
Research has been conducted to improve the accuracy of measuring oxidative damage in DNA using 8-hydroxyguanine (8-OH-Gua), a related compound. This includes minimizing artifacts during sample preparation and measurement by gas chromatography mass spectrometry (GC/MS) (Rodriguez, Jurado, Laval, & Dizdaroglu, 2000).
Synthetic Biology and Biocatalysis
The whole-cell bio-catalysis strategy for synthesizing medium-chain ω-Hydroxy Fatty Acids (ω-HFAs), including ω-hydroxydodecanoic acid, using engineered Escherichia coli has shown promising results. This method is deemed environmentally friendly and has potential in medical, cosmetic, and food fields (He, Bennett, San, & Wu, 2019).
Antifungal Applications
3-Hydroxydodecanoic acid, a structurally similar compound, demonstrates antifungal activity against molds and yeasts. It is derived from Lactobacillus plantarum and shows potential in developing natural antifungal agents (Sjögren, Magnusson, Broberg, Schnürer, & Kenne, 2003).
Electrochemical Sensors
Research has been conducted on developing biosensors for the detection of oxidative DNA damage markers like 8-OH-dG. These sensors use materials like graphene nanosheets for enhanced electrocatalytic activity, showing promise in medical diagnostics (Jia, Liu, & Wang, 2015).
Environmental and Cosmetic Applications
8-Hydroxydodecanoic acid and its derivatives have been explored for various applications, such as the transformation of polyamides into ω-hydroxy alkanoic acids for chemical recycling of waste plastics (Kamimura et al., 2014) and in skin-whitening products (Tai, Lin, Wu, & Chang, 2009).
properties
IUPAC Name |
8-hydroxydodecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O3/c1-2-3-8-11(13)9-6-4-5-7-10-12(14)15/h11,13H,2-10H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPHSOXADSWJILD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCCCCCC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20560515 | |
| Record name | 8-Hydroxydodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20560515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Hydroxydodecanoic acid | |
CAS RN |
16899-09-5 | |
| Record name | 8-Hydroxydodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20560515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



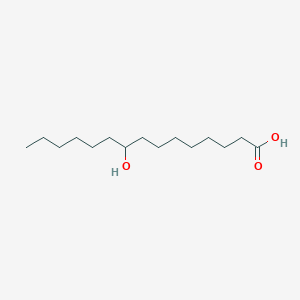
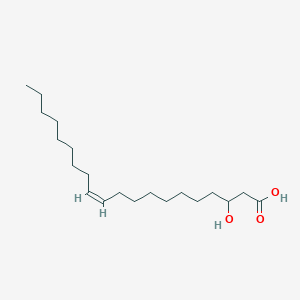
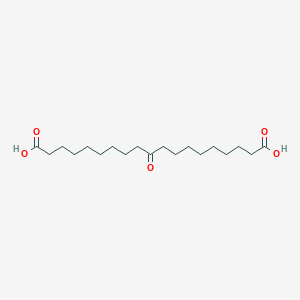

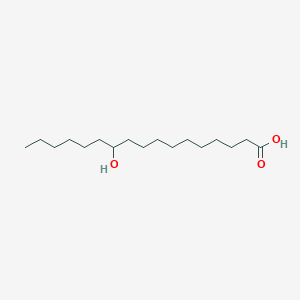
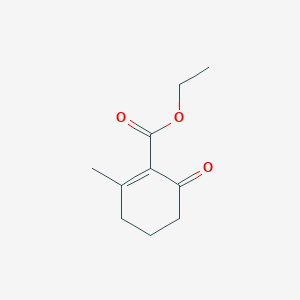

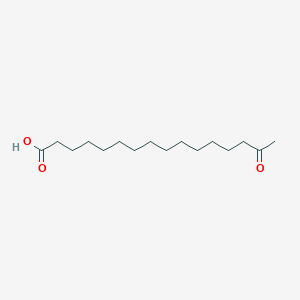
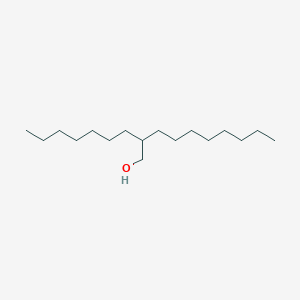


![4-Bromo-2-chlorodibenzo[b,d]furan](/img/structure/B8223467.png)

